molecular formula C9H5Br2F3O B8591337 MFCD25964547

MFCD25964547

Cat. No.: B8591337
M. Wt: 345.94 g/mol
InChI Key: KSPCEKVTGIDBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD25964547 is an organic compound with the molecular formula C9H5Br2F3O It is characterized by the presence of two bromine atoms, a trifluoromethyl group, and a phenyl ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD25964547 typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: MFCD25964547 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

MFCD25964547 has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD25964547 involves its ability to act as an electrophile due to the presence of bromine atoms. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

  • 2,2-Dibromo-1-(4-(methylsulfonyl)phenyl)ethanone
  • 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

Comparison:

  • MFCD25964547 is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability.
  • 2,2-Dibromo-1-(4-(methylsulfonyl)phenyl)ethanone has a methylsulfonyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
  • 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone has only one bromine atom, leading to different reactivity patterns compared to the dibromo derivative.

Properties

Molecular Formula

C9H5Br2F3O

Molecular Weight

345.94 g/mol

IUPAC Name

2,2-dibromo-1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H

InChI Key

KSPCEKVTGIDBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesised by the general procedure represented in Scheme 2, a stirred solution of 1-(4-trifluoromethyl-phenyl)-ethanone (1 g, 5.3 mmol) ) and acetic acid (50 ml) was refluxed 1 h, then bromine (0.35 ml, 6.9 mmol) was added dropwise and the mixture refluxed 3 h. After cooling at room temperature, water (50 ml) was added and the mixture extracted with CH2Cl2 (50 ml), the organic layer was washed with water (50 ml), a solution of NaHCO3 saturated (50 ml) and finally with NaCl solution (50 ml), the organic layer was dried over sodium sulphate and the solvent evaporated under reduced pressure. The resulting residue was purified by column chromatography, using a mixture of ethyl acetate:hexane (1:8) as eluent giving two compounds, the titled compound 41 as a yellow solid (45%) m.p.: 40-41° C., 1H-NMR (CDCl3): δ8.2 (d, J=8.3 Hz, 2H, Ar), 7.8 (d, J=8.3 Hz, 2H, Ar), 6.6 (s, 1H, CH); 13C-NMR (CDCl3): δ184.1 (CO), 134.7 (q, J=272.9 Hz, C—CF3), 132.7 (C—CO), 129.2 (CH), 124.8 (CH), 119.5 (q, J=33.09, CF3), 38.2 (CH); M/z (EI): 348, 346, 344 (M+, 1, 6, 1%), 173 (M-CHBr2, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 97%, r.t.=9.96 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50. The second compound was identified as 2-bromo-1-(4-trifluoromethyl-phenyl)-ethanone (0,6%), described as the example 40.
Quantity
1 g
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reactant
Reaction Step One
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50 mL
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0.35 mL
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reactant
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[Compound]
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titled compound 41
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M-CHBr2
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reactant
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50 mL
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solvent
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